![molecular formula C9H7NO2S B2593703 Methyl thieno[3,2-b]pyridine-5-carboxylate CAS No. 159084-44-3](/img/structure/B2593703.png)

Methyl thieno[3,2-b]pyridine-5-carboxylate

Overview

Description

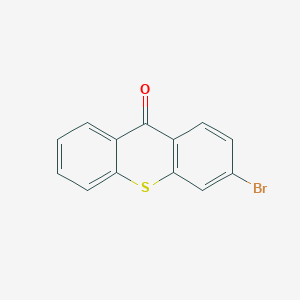

Methyl thieno[3,2-b]pyridine-5-carboxylate (MTP-5-C) is an organic compound belonging to the class of thienopyridines. It is an important intermediate in the synthesis of many pharmaceutical and agrochemical compounds. MTP-5-C is also known as 3,2-dihydro-2-thienyl-5-methylpyridine-5-carboxylate. It is a colorless solid with a melting point of 160°C and a boiling point of 305°C.

Scientific Research Applications

Pharmacology

Methyl thieno[3,2-b]pyridine-5-carboxylate: has been identified as a compound with significant pharmacological potential. Its structural framework is conducive to modifications that can lead to a variety of biological activities, including anticancer , antidermatophytic , antimalarial , anti-Alzheimer’s , antifungal , anti-inflammatory , insecticidal , and antiviral activities . This versatility makes it a valuable scaffold for the development of new therapeutic agents.

Organic Synthesis

In organic synthesis, Methyl thieno[3,2-b]pyridine-5-carboxylate serves as a key intermediate for constructing complex molecules. It is particularly useful in multicomponent reactions, where it can combine with various reagents to form diverse heterocyclic structures that are prevalent in many biologically active compounds .

Material Science

This compound’s derivatives are explored for their utility in material science, particularly due to their electronic properties . They are investigated for their role as corrosion inhibitors and their potential in the development of organic semiconductors , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) .

Optoelectronics

The thiophene moiety present in Methyl thieno[3,2-b]pyridine-5-carboxylate is of interest in optoelectronic applications. Thiophene derivatives are known for their ability to improve the performance of organic photovoltaics and OLEDs , making them crucial for the advancement of optoelectronic devices .

Medicinal Chemistry

In medicinal chemistry, the compound is utilized for its bioactive properties . It is a part of the structural basis for drugs targeting various diseases, and its modification can lead to new drug candidates with improved efficacy and reduced side effects .

Chemical Engineering

Methyl thieno[3,2-b]pyridine-5-carboxylate: is also significant in chemical engineering, where it is used in the synthesis of metal–organic frameworks (MOFs) . These MOFs have applications in gas storage , separation technologies , and as catalysts in various chemical reactions .

properties

IUPAC Name |

methyl thieno[3,2-b]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7-2-3-8-6(10-7)4-5-13-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXOMTZDQFHWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2593627.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2593630.png)

![2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593632.png)

![7-(2-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2593634.png)

![3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2593637.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2593640.png)

![Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593642.png)